

Leucettinib-92: A Potent Dual Inhibitor of DYRK and CLK Kinases

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Compound of Interest		
Compound Name:	Leucettinib-92	
Cat. No.:	B12382337	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Leucettinib-92 is a member of the leucettinib family, a class of potent kinase inhibitors that target the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families.[1][2] These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to several pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as certain cancers.[3][4] Leucettinib-92, derived from the marine sponge natural product Leucettamine B, has emerged as a valuable research tool and a potential lead compound for therapeutic development due to its potent and dual inhibitory activity.[1][2] This technical guide provides a comprehensive overview of Leucettinib-92, including its inhibitory profile, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Data Presentation: Kinase Inhibition Profile of Leucettinib-92

The inhibitory activity of **Leucettinib-92** has been quantified against a panel of DYRK and CLK kinases, with IC50 values determined through in vitro kinase assays. The data presented below summarizes the potency of **Leucettinib-92**, highlighting its dual inhibitory nature.



Kinase Target	IC50 (nM)
CLK1	147
CLK2	39
CLK3	800
CLK4	5.2
DYRK1A	124
DYRK1B	204
DYRK2	160
DYRK3	1000
DYRK4	520
GSK3β	2780

Table 1: Inhibitory concentration (IC50) values of **Leucettinib-92** against a panel of kinases. Data sourced from MedChemExpress.[3][4]

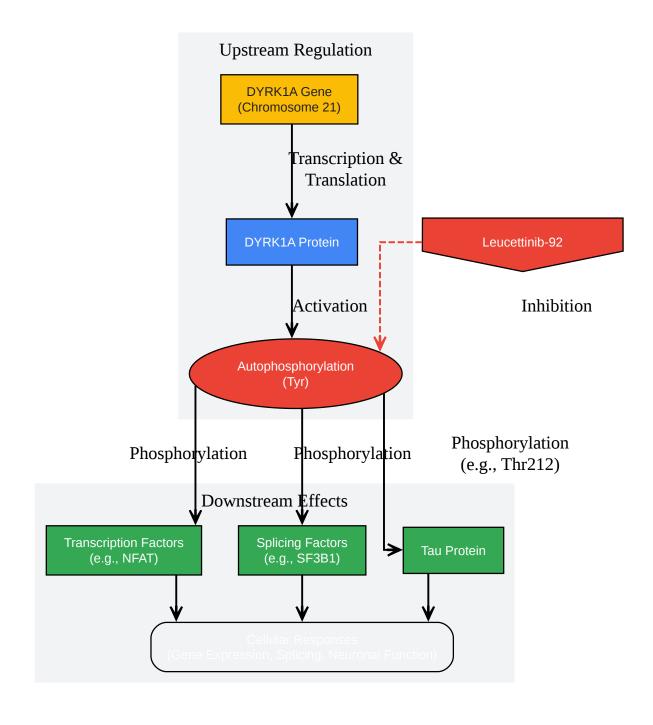
Signaling Pathways

The therapeutic potential of **Leucettinib-92** stems from its ability to modulate signaling pathways regulated by DYRK and CLK kinases. These kinases play crucial roles in cellular functions such as mRNA splicing, cell cycle control, and neuronal development.[3][4]

DYRK1A Signaling Pathway

DYRK1A is a key regulator of various cellular processes, and its overexpression is implicated in the cognitive deficits associated with Down syndrome and the pathology of Alzheimer's disease.[5] It phosphorylates a multitude of substrates, including transcription factors and proteins involved in synaptic plasticity.





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Caption: DYRK1A Signaling Pathway and Inhibition by Leucettinib-92.

CLK Signaling Pathway

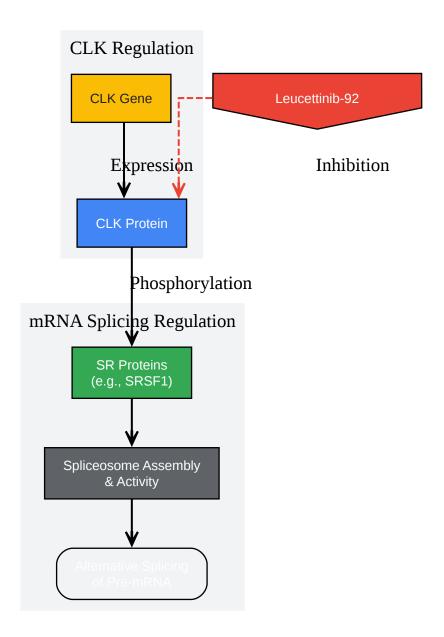




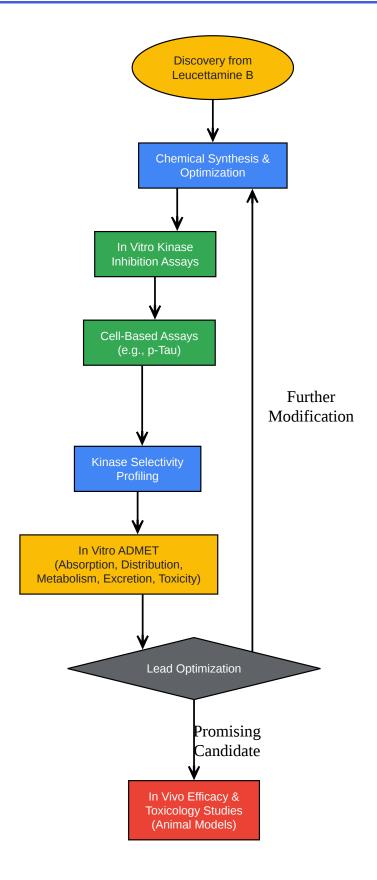


The CLK family of kinases are critical regulators of alternative mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of this process is associated with various diseases, including cancer.









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